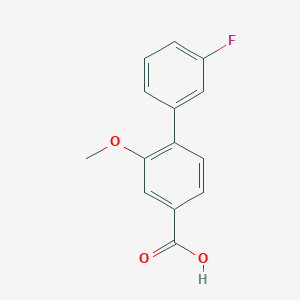

4-(3-Fluorophenyl)-3-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-(3-fluorophenyl)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(15)7-9/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTXOOKNUUBLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673397 | |

| Record name | 3'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214349-25-3 | |

| Record name | 3'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Fluorophenyl)-3-methoxybenzoic acid

Introduction

4-(3-Fluorophenyl)-3-methoxybenzoic acid is a key structural motif found in a variety of pharmacologically active molecules and functional materials. Its importance in drug discovery is underscored by its presence in compounds targeting a range of therapeutic areas, including but not limited to, inflammation, cancer, and neurological disorders.[1][2] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] This guide provides a comprehensive overview of the primary synthetic pathway for 4-(3-Fluorophenyl)-3-methoxybenzoic acid, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the selection of starting materials, the intricacies of the reaction mechanism, and detailed experimental protocols.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, 4-(3-Fluorophenyl)-3-methoxybenzoic acid, points to a Suzuki-Miyaura cross-coupling reaction as the pivotal step. This powerful carbon-carbon bond-forming reaction joins an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[4][5] This strategy offers high functional group tolerance and generally proceeds with high yields and selectivity.

Our retrosynthetic approach identifies two key precursors: 4-bromo-3-methoxybenzoic acid and 3-fluorophenylboronic acid . The selection of these starting materials is based on their commercial availability and the well-established reactivity of aryl bromides and boronic acids in Suzuki couplings.

Caption: Retrosynthetic analysis of 4-(3-Fluorophenyl)-3-methoxybenzoic acid.

Synthesis of Key Intermediates

The successful synthesis of the target molecule hinges on the efficient preparation of its precursors. While both 4-bromo-3-methoxybenzoic acid and 3-fluorophenylboronic acid are commercially available, understanding their synthesis provides valuable context and alternative sourcing strategies for researchers.

Synthesis of 4-Bromo-3-methoxybenzoic acid

This intermediate is crucial for introducing the benzoic acid moiety with the desired substitution pattern.[6] A common route to this compound starts from the more readily available 3-methoxy-4-methylbenzoic acid.[7]

The synthesis involves a radical bromination of the methyl group, followed by subsequent reactions to yield the final product. The presence of both a methoxy and a methyl group on the benzene ring makes this a versatile starting material for various derivatives.[7]

Synthesis of 3-Fluorophenylboronic acid

3-Fluorophenylboronic acid serves as the source of the 3-fluorophenyl group in the Suzuki coupling.[8] Its synthesis typically involves the reaction of a corresponding Grignard reagent or organolithium species with a borate ester, followed by acidic workup. For instance, 3-bromo-1-fluorobenzene can be treated with magnesium to form the Grignard reagent, which then reacts with trimethyl borate. Subsequent hydrolysis yields 3-fluorophenylboronic acid. The presence of the fluorine atom can influence the reactivity and pKa of the boronic acid.[9][10]

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthetic pathway is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has become a staple in modern organic synthesis due to its robustness and broad applicability.[11]

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-3-methoxybenzoic acid) to form a Pd(II) intermediate.[11]

-

Transmetalation: The organoboron species (3-fluorophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the synthesis of 4-(3-Fluorophenyl)-3-methoxybenzoic acid.

Materials:

-

4-Bromo-3-methoxybenzoic acid (1.0 eq)

-

3-Fluorophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3-methoxybenzoic acid, 3-fluorophenylboronic acid, and potassium carbonate.

-

Add a 4:1 mixture of toluene and water to the flask.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a nitrogen atmosphere.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-(3-Fluorophenyl)-3-methoxybenzoic acid.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-Bromo-3-methoxybenzoic acid | 231.04[12] | 1.0 |

| 3-Fluorophenylboronic acid | 139.92 | 1.2 |

| 4-(3-Fluorophenyl)-3-methoxybenzoic acid | 246.23 | (Theoretical Yield) |

Note: The yield of the reaction can vary depending on the specific conditions and purity of the reagents. Typical yields for Suzuki couplings are often in the range of 70-95%.

Applications and Future Directions

The versatility of 4-(3-Fluorophenyl)-3-methoxybenzoic acid as a building block in medicinal chemistry is significant. Its derivatives have been explored for their potential as anti-inflammatory agents, anticancer therapeutics, and for the treatment of central nervous system disorders.[7][13][14] The presence of the carboxylic acid and methoxy functional groups allows for further chemical modifications, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[15]

Future research may focus on developing more sustainable and efficient catalytic systems for the Suzuki-Miyaura coupling, such as using more earth-abundant metals or developing catalyst systems that can operate under milder conditions. Furthermore, the exploration of novel derivatives of 4-(3-Fluorophenyl)-3-methoxybenzoic acid is a promising avenue for the discovery of new therapeutic agents.

References

- University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.

- Royal Society of Chemistry. (2016). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid.

- ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF.

- Google Patents. (2015). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy.

- ChemicalBook. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.

- Organic Syntheses. Tetrabutylammonium(4-Fluorophenyl)

- Google Patents. (1995). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Chem-Impex. 3-Fluorophenylboronic acid.

- Quora. (2022).

- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

- Ossila. 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.

- Dovepress. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT.

- ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Request PDF.

- University of New Mexico.

- PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid.

- PubChem. 4-Bromo-3-methoxybenzoic acid | C8H7BrO3 | CID 16215867.

- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

- Andrew G Myers Research Group. The Suzuki Reaction.

- Arkivoc. (2009). Effect of concentration of the palladium precatalyst KMPd1 (16) on the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone with.

- Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Organic Chemistry Portal. Suzuki Coupling.

- ChemicalBook. (2024).

- PMC. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability.

- Preprints.org. (2023).

- MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)

- PubMed. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT)

Sources

- 1. preprints.org [preprints.org]

- 2. Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. srinichem.com [srinichem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. researchgate.net [researchgate.net]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. 4-Bromo-3-methoxybenzoic acid | C8H7BrO3 | CID 16215867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzoic Acid Derivatives: A Comparative Analysis

Disclaimer: Extensive searches for the physicochemical properties of 4-(3-Fluorophenyl)-3-methoxybenzoic acid did not yield any specific experimental or predicted data. This suggests that the compound is not widely characterized in publicly available literature. This guide will instead provide a detailed analysis of two structurally related and more thoroughly documented compounds: 4-fluoro-3-methoxybenzoic acid and 4-[(3-fluorophenyl)methoxy]benzoic acid . It is crucial to note the structural distinctions between these molecules, as outlined below, which will significantly influence their properties.

Introduction: The Importance of Physicochemical Properties in Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These characteristics, including solubility, acidity (pKa), and lipophilicity (LogP), dictate how a compound will behave in a biological system—influencing its absorption, distribution, metabolism, and excretion (ADME). For researchers and drug development professionals, a comprehensive understanding of these properties is paramount for designing effective and safe medicines.

This guide provides a detailed examination of the physicochemical properties of two fluorinated and methoxylated benzoic acid derivatives, highlighting the impact of subtle structural variations on their overall profiles.

Structural Elucidation of the Compounds

It is imperative to distinguish the molecular architecture of the initially requested compound from the two analogues discussed herein.

-

4-(3-Fluorophenyl)-3-methoxybenzoic acid (Target Compound - Data Unavailable): This molecule possesses a biphenyl core, where a 3-fluorophenyl group is directly bonded to the 4-position of a 3-methoxybenzoic acid ring.

-

4-fluoro-3-methoxybenzoic acid: In this isomer, a fluorine atom and a methoxy group are substituents on the same benzoic acid ring at positions 4 and 3, respectively.

-

4-[(3-fluorophenyl)methoxy]benzoic acid: This compound features a benzyl ether linkage, where a 3-fluorobenzyl group is connected to the 4-position of a benzoic acid via an oxygen atom.

The following diagram illustrates these structural differences:

Caption: Structural relationship between the target compound and the two analyzed analogues.

Part I: 4-fluoro-3-methoxybenzoic acid

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of more complex molecules.[1][2] Its specific arrangement of fluoro and methoxy groups on the phenyl ring significantly influences its electronic properties and, consequently, its reactivity and biological interactions.

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 82846-18-2 | [3][4] |

| Molecular Formula | C₈H₇FO₃ | [3][4] |

| Molecular Weight | 170.14 g/mol | [3][4] |

| Melting Point | 207 °C | [4] |

| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [5] |

| pKa (Predicted) | 4.02 ± 0.10 | [5] |

| LogP (Predicted) | 1.9 | [3] |

In-depth Analysis of Key Properties

-

Acidity (pKa): The predicted pKa of approximately 4.02 suggests that 4-fluoro-3-methoxybenzoic acid is a weak acid, typical for a benzoic acid derivative.[5] The presence of the electron-withdrawing fluorine atom would be expected to increase acidity (lower the pKa) compared to benzoic acid (pKa ~4.2). Conversely, the electron-donating methoxy group would decrease acidity.[6] The interplay of these two effects results in the predicted pKa. This acidity is a critical factor in its solubility in aqueous media at different pH values and its ability to interact with biological targets.

-

Lipophilicity (LogP): The predicted LogP of 1.9 indicates a moderate degree of lipophilicity.[3] This value is within the range often considered favorable for oral drug absorption, as it suggests a balance between aqueous solubility and lipid membrane permeability.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a standard protocol for assessing the purity of a sample of 4-fluoro-3-methoxybenzoic acid.

Objective: To determine the purity of a 4-fluoro-3-methoxybenzoic acid sample by reverse-phase HPLC with UV detection.

Materials:

-

4-fluoro-3-methoxybenzoic acid sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Trifluoroacetic acid)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 4-fluoro-3-methoxybenzoic acid sample.

-

Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Gradient Elution:

Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

-

Data Analysis:

-

Integrate the peak areas of all detected peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Caption: HPLC Purity Determination Workflow.

Part II: 4-[(3-fluorophenyl)methoxy]benzoic acid

The presence of a flexible benzyl ether linkage distinguishes this molecule from the more rigid biphenyl and substituted benzoic acid structures. This flexibility can have significant implications for its binding to biological targets.

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 405-85-6 | [7] |

| Molecular Formula | C₁₄H₁₁FO₃ | |

| Molecular Weight | 246.24 g/mol | |

| Melting Point | 194 - 196 °C | |

| Boiling Point (Predicted) | 358 - 362 °C | [7] |

| Water Solubility (Predicted) | 5.19e-4 g/L | [7] |

| pKa (Acidic Apparent) | 4.07 | [7] |

| LogP (Octanol-Water) | 3.38 | [7] |

In-depth Analysis of Key Properties

-

Solubility: The predicted water solubility is very low (0.519 mg/L), which is a critical consideration for its formulation and delivery as a potential therapeutic agent.[7] The larger, more lipophilic structure compared to 4-fluoro-3-methoxybenzoic acid contributes to this poor aqueous solubility.

-

Acidity (pKa): The experimental apparent pKa of 4.07 is very similar to that of 4-fluoro-3-methoxybenzoic acid.[7] This suggests that the electronic influence of the 3-fluorophenylmethoxy group on the carboxylic acid is comparable to the combined effects of the fluoro and methoxy substituents in the other isomer.

-

Lipophilicity (LogP): With a LogP of 3.38, this compound is significantly more lipophilic than 4-fluoro-3-methoxybenzoic acid.[7] This higher lipophilicity is expected due to the additional phenyl ring. While this can enhance membrane permeability, it may also lead to increased metabolic clearance and potential off-target effects.

Safety and Handling

Based on available safety data, 4-[(3-fluorophenyl)methoxy]benzoic acid is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

While data for 4-(3-Fluorophenyl)-3-methoxybenzoic acid remains elusive, a detailed analysis of the structurally related compounds 4-fluoro-3-methoxybenzoic acid and 4-[(3-fluorophenyl)methoxy]benzoic acid provides valuable insights for researchers in the field. The comparison reveals that even subtle changes in molecular structure—such as the type of linkage between aromatic rings or the substitution pattern on a single ring—can have a profound impact on key physicochemical properties. These differences underscore the importance of precise structural characterization and property assessment in the early stages of drug discovery and development.

References

-

U.S. Environmental Protection Agency (EPA). 4-[(3-Fluorophenyl)methoxy]benzoic acid Properties. [Link]

-

PubChem. 4-Fluoro-3-methoxybenzoic acid. [Link]

-

Stenutz. 4-fluoro-3-methoxybenzoic acid. [Link]

-

U.S. Environmental Protection Agency (EPA). 4-[(3-Fluorophenyl)methoxy]benzoic acid - Related Substances. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

-

PubChemLite. 3-[(4-fluorophenyl)methoxy]benzoic acid. [Link]

-

PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

Angene Chemical. 3-Fluoro-4-methoxybenzoic acid(CAS# 403-20-3). [Link]

-

Chemdad Co. 4-FLUORO-3-METHOXYBENZOIC ACID. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. ossila.com [ossila.com]

- 3. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-fluoro-3-methoxybenzoic acid [stenutz.eu]

- 5. 4-FLUORO-3-METHOXYBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Monograph: 4-(3-Fluorophenyl)-3-methoxybenzoic acid

Topic: 4-(3-Fluorophenyl)-3-methoxybenzoic acid CAS Number: 1214349-25-3 Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity & Physicochemical Profile[1][2][3][4]

4-(3-Fluorophenyl)-3-methoxybenzoic acid is a biaryl carboxylic acid derivative characterized by a core [1,1'-biphenyl] scaffold. It features a carboxylic acid at the C4 position (relative to the biphenyl linkage) of the primary ring, a methoxy group ortho to the phenyl substituent, and a fluorine atom at the meta position of the distal phenyl ring.

This compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPCR) modulators (e.g., GPR40 agonists) and nuclear receptor ligands (e.g., PPAR agonists). The 3-methoxy group provides steric twist to the biphenyl system, disrupting planarity and improving solubility, while the fluorine atom modulates metabolic stability and lipophilicity.

| Property | Specification |

| CAS Number | 1214349-25-3 |

| IUPAC Name | 3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid |

| Molecular Formula | C₁₄H₁₁FO₃ |

| Molecular Weight | 246.23 g/mol |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC(F)=C2 |

| Predicted LogP | 3.4 ± 0.4 |

| Predicted pKa | 4.1 ± 0.2 (Carboxylic acid) |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most robust and scalable synthesis for 4-(3-Fluorophenyl)-3-methoxybenzoic acid utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach is preferred over direct arylation due to the high regiocontrol afforded by the pre-functionalized starting materials.

Retrosynthetic Analysis

The biphenyl bond is disconnected to reveal two key synthons:

-

Electrophile: 4-Bromo-3-methoxybenzoic acid (or its methyl ester).

-

Nucleophile: 3-Fluorophenylboronic acid.

Rationale: The 4-bromo-3-methoxybenzoic acid is electronically activated for oxidative addition. The methoxy group at the ortho position to the bromide may exert some steric influence, requiring a phosphine ligand with a wide bite angle or high activity (e.g., S-Phos or dppf).

Experimental Protocol

Reaction Scale: 10 mmol Yield Target: >85%

Reagents:

-

Substrate A: 4-Bromo-3-methoxybenzoic acid (2.31 g, 10.0 mmol)

-

Substrate B: 3-Fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 eq)

-

Solvent System: 1,4-Dioxane : Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

-

Inerting: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Evacuate and backfill with Nitrogen (N₂) three times to remove ambient oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Solubilization: Add 4-Bromo-3-methoxybenzoic acid, 3-Fluorophenylboronic acid, and Pd(dppf)Cl₂ under a positive stream of N₂.

-

Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture.

-

Base Activation: Add K₂CO₃. The reaction mixture may turn slightly biphasic or cloudy.

-

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: 50% EtOAc/Hexanes; Product R_f ~ 0.3, SM R_f ~ 0.6).

-

Quench: Cool the reaction to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse the pad with EtOAc (20 mL).

Purification Strategy (Self-Validating System)

Since the product is a carboxylic acid, we utilize an Acid-Base Extraction workflow to achieve high purity without column chromatography.

-

Basification: Concentrate the filtrate to remove Dioxane. Dilute the residue with 1M NaOH (50 mL). The product dissolves as the sodium salt (Carboxylate).

-

Organic Wash (Impurity Removal): Wash the aqueous phase with Diethyl Ether (2 x 30 mL).

-

Logic: This removes unreacted boronic acid, de-halogenated byproducts, and phosphine ligands, which remain in the organic layer. The product remains in the aqueous phase.

-

-

Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 6M HCl to pH ~2.

-

Observation: The product will precipitate as a white to off-white solid.

-

-

Isolation: Filter the precipitate, wash with cold water (3 x 20 mL) to remove inorganic salts, and dry under vacuum at 45°C.

Visualization of Workflows

Figure 1: Synthetic Logic & Reaction Mechanism

Caption: Figure 1. Palladium-catalyzed cross-coupling pathway constructing the biaryl core.

Figure 2: Purification Decision Tree

Caption: Figure 2. Acid-Base extraction workflow ensuring removal of non-acidic impurities.

Applications in Drug Discovery

Structural Significance

The 3-methoxy-4-phenylbenzoic acid motif acts as a bioisostere for larger lipophilic cores.

-

Conformational Control: The ortho-methoxy group induces a dihedral twist between the two phenyl rings (approx. 40–60°). This non-planar conformation is often critical for binding to hydrophobic pockets in GPCRs (e.g., GPR40/FFAR1) where flat molecules fail to achieve specificity.

-

Metabolic Stability: The fluorine substitution on the distal ring blocks the metabolically vulnerable para and ortho positions, reducing clearance by CYP450 enzymes.

Therapeutic Areas

-

Metabolic Disease: Agonists for GPR40 (FFAR1) often utilize biphenyl-carboxylic acids to stimulate glucose-dependent insulin secretion.

-

Oncology: As a scaffold for Retinoid X Receptor (RXR) modulators or inhibitors of specific kinases where the biphenyl moiety occupies the ATP-binding hydrophobic pocket.

Analytical Characterization Standards

To validate the identity of CAS 1214349-25-3, the following spectral data must be obtained:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.9 (s, 1H, COOH)

-

δ 7.95 (d, 1H, Ar-H, Ring A)

-

δ 7.80 (s, 1H, Ar-H, Ring A)

-

δ 7.65 (d, 1H, Ar-H, Ring A)

-

δ 7.45–7.25 (m, 4H, Ar-H, Ring B)

-

δ 3.85 (s, 3H, OCH₃)

-

-

LC-MS:

-

ESI (-) m/z: 245.1 [M-H]⁻

-

Purity: >98% (UV 254 nm)

-

References

-

Chemical Identity: CAS Common Chemistry. CAS Registry Number 1214349-25-3. Link

-

Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Medicinal Chemistry Context: Christiansen, E., et al. (2011). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity and High Oral Bioavailability. Journal of Medicinal Chemistry, 54(19), 6691–6703. (Illustrates the utility of biphenyl carboxylic acid scaffolds). Link

A Technical Guide to the Biological Activities of Biaryl Methoxybenzoic Acid Derivatives: A Focus on 4-(3-Fluorophenyl)-3-methoxybenzoic Acid Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

The biaryl structural motif is a cornerstone in modern medicinal chemistry, conferring conformational rigidity and enabling specific, high-affinity interactions with biological targets. When combined with a methoxybenzoic acid scaffold, the resulting derivatives present a versatile platform for drug discovery. The strategic incorporation of a fluorophenyl ring, specifically in the form of 4-(3-Fluorophenyl)-3-methoxybenzoic acid and its derivatives, offers significant advantages in modulating pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, improve lipophilicity, and alter electronic properties, which are critical for optimizing drug performance[1]. This technical guide provides an in-depth analysis of the synthesis, known and inferred biological activities, structure-activity relationships (SAR), and potential mechanisms of action for this class of compounds, intended for researchers and professionals in drug development.

Introduction: The Strategic Design of Fluorinated Biaryl Scaffolds

The development of novel therapeutics frequently relies on the strategic combination of privileged chemical scaffolds. The benzoic acid moiety is a classic pharmacophore, capable of forming key hydrogen bonds and salt bridges with protein targets. Its combination with a second aryl ring creates a biaryl structure, which is prevalent in numerous approved drugs.

The specific substitution pattern of 4-(3-Fluorophenyl)-3-methoxybenzoic acid is of particular interest:

-

Methoxy Group (-OCH3): This electron-donating group influences the acidity of the carboxylic acid and can act as a hydrogen bond acceptor[2]. Its position ortho to the biaryl linkage can influence the dihedral angle between the two phenyl rings, thereby controlling the molecule's overall 3D conformation.

-

Fluorine Atom (-F): The introduction of fluorine is a well-established strategy in medicinal chemistry. Its small size and high electronegativity can lead to unique interactions with target proteins, block metabolic degradation at the site of fluorination, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability and cell permeability[1].

This guide synthesizes the available data on direct derivatives and closely related analogs to build a comprehensive profile of this promising chemical class.

General Synthetic Strategies

The creation of the core biaryl structure typically relies on transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a common and robust method for this purpose. The general workflow involves the coupling of a boronic acid or ester derivative of one ring with a halide (e.g., bromo- or iodo-) derivative of the other.

Caption: Generalized Suzuki coupling workflow for synthesis.

Profiled Biological Activities

While direct studies on 4-(3-Fluorophenyl)-3-methoxybenzoic acid are limited, extensive research on closely related analogs, particularly those incorporating the fluorophenyl and methoxybenzoic acid moieties into larger heterocyclic systems, reveals significant therapeutic potential.

Antimicrobial Activity

The most prominent activity reported for this class involves antimicrobial effects, especially against drug-resistant Gram-positive bacteria. Pyrazole derivatives containing the 4-(3-fluorophenyl)benzoic acid scaffold have shown potent antibacterial properties[3].

Key Findings:

-

Target: These compounds are suggested to act as inhibitors of fatty acid biosynthesis, a critical pathway in bacteria[4].

-

Potency: Certain fluorophenyl-substituted pyrazole derivatives exhibit Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against strains of Staphylococcus aureus (including MRSA) and Enterococcus faecium[4].

-

Structure-Activity Relationship (SAR): The presence and position of lipophilic and electron-withdrawing groups on the aniline moiety of related pyrazole series significantly modulate antibacterial potency[4]. For instance, 3,5-dichloro-4-fluoro substitution resulted in a highly potent compound[4].

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluorophenyl-substituted pyrazole | S. aureus (MRSA) | 0.5 - 1.0 | [4] |

| Fluorophenyl-substituted pyrazole | E. faecium | 1.0 - 2.0 | [4] |

Antiviral Properties

Related N-phenylbenzamide derivatives have demonstrated potential as antiviral agents, particularly against the Hepatitis B virus (HBV). A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was identified as a potent inhibitor of both wild-type and drug-resistant HBV strains[5].

Mechanism of Action: The antiviral effect is not due to direct viral inhibition but rather the upregulation of a host defense protein, APOBEC3G (A3G)[5]. A3G is a cytidine deaminase that can be packaged into HBV nucleocapsids and interfere with viral replication[5]. This indirect mechanism offers a promising avenue for overcoming drug resistance seen with conventional antiviral therapies.

Caption: Proposed antiviral mechanism via A3G upregulation.

Enzyme Inhibition and Neurological Activity

The bis(4-fluorophenyl)methoxy structural element is a key feature in potent and atypical dopamine transporter (DAT) inhibitors[6][7]. These compounds have been investigated as potential therapeutics for cocaine use disorders[7]. They bind to DAT, preventing cocaine binding, but do so in a manner that does not produce cocaine-like abuse liability[7].

Additionally, related 3-phenylcoumarin structures have been analyzed as inhibitors of Monoamine Oxidase B (MAO-B), an important target in the treatment of Parkinson's disease and depression[8]. This suggests that the 4-(3-Fluorophenyl)-3-methoxybenzoic acid scaffold could be adapted to target enzymes and transporters within the central nervous system.

Anticancer and Antioxidant Potential

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share the methoxyphenyl moiety, have been synthesized and evaluated for anticancer and antioxidant activities[9].

Key Findings:

-

Anticancer Activity: A 1-(4-fluorophenyl)-substituted triazole derivative was identified as the most active compound against the human glioblastoma U-87 cell line[9]. The activity was found to be sensitive to the substituent on the phenyl ring, with the small fluorine atom conferring the highest potency compared to larger halogens or other groups[9].

-

Antioxidant Activity: Several related hydrazide derivatives displayed potent DPPH radical scavenging activity, with some being more effective than the standard antioxidant, ascorbic acid[9].

Key Experimental Protocols

For any research program investigating this class of compounds, robust and validated assays are critical. Below are standardized protocols for initial screening.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 colonies of the test bacterium (e.g., S. aureus ATCC 29213) from an agar plate. b. Inoculate into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Dilute the suspension 1:150 in fresh CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

2. Compound Preparation: a. Prepare a 1 mg/mL stock solution of the test compound in 100% DMSO. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB, starting from 64 µg/mL down to 0.125 µg/mL. The final volume in each well should be 50 µL.

3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial density to ~5 x 10⁵ CFU/mL. b. Include a positive control (bacteria in CAMHB, no compound) and a negative control (CAMHB only). c. Seal the plate and incubate at 37°C for 18-24 hours.

4. Data Analysis: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol: MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding: a. Culture human cancer cells (e.g., U-87 glioblastoma) in appropriate media (e.g., DMEM with 10% FBS). b. Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment: a. Prepare stock solutions of test compounds in DMSO. b. Perform serial dilutions in culture media to achieve desired final concentrations (e.g., 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%. c. Remove the old media from the cells and add 100 µL of media containing the test compounds. d. Include vehicle control (DMSO only) and untreated control wells. e. Incubate for 48-72 hours.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement: a. Carefully remove the media from each well. b. Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes. d. Measure the absorbance at 570 nm using a microplate reader. e. Calculate cell viability as a percentage relative to the vehicle control.

Conclusion and Future Perspectives

The 4-(3-Fluorophenyl)-3-methoxybenzoic acid scaffold and its derivatives represent a highly versatile and promising class of compounds for drug discovery. By synthesizing data from closely related analogs, this guide has highlighted significant potential in several therapeutic areas, most notably as antimicrobial, antiviral, and anticancer agents. The strategic inclusion of fluorine and methoxy groups provides a powerful tool for fine-tuning the druglike properties of these molecules.

Future research should focus on:

-

Focused Library Synthesis: The targeted synthesis of a library of direct 4-(3-Fluorophenyl)-3-methoxybenzoic acid derivatives and amides to establish a clear and direct SAR.

-

Broad-Spectrum Screening: Testing these new compounds against a wider panel of bacterial and viral strains, cancer cell lines, and key enzymes to uncover novel activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent compounds to guide further optimization.

-

In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, this scaffold holds considerable promise for the development of next-generation therapeutics.

References

- 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - ChemicalBook.

- Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy.

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC.

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.

- 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3 - Ossila.

- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers.

- Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC.

- 4-[(3-Fluorophenyl)methoxy]benzoic acid - Related Substances - EPA.

- Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed.

- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC.

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and ... - PMC.

- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI.

- Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation - ResearchGate.

- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeBHenII9bU63e3v9v9aM7IKjKIZLZD0itfkHeVqqbq1tQsREkXGu31CtBvwtA80B-90sYLnrC-DtYHmlFk2Xp8uvNLIPUXzUJE6h08wt4T5IlDYaPicHCW8J4_rwdSNL-1gcd4aTKbQ6NOki0eHiOL4IIxK_TtrOIJzZT3WVbFLp0xVxVkA==

- Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT.

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI.

- 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications - ChemicalBook.

- 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 9. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of 4-(3-Fluorophenyl)-3-methoxybenzoic Acid: A Hypothesis-Driven Technical Guide

Introduction: Rationale for Investigating 4-(3-Fluorophenyl)-3-methoxybenzoic Acid

In the landscape of modern drug discovery, the exploration of novel small molecules with therapeutic promise is a cornerstone of innovation. The compound 4-(3-Fluorophenyl)-3-methoxybenzoic acid, while not extensively characterized in existing literature, presents a compelling case for investigation. Its structural motifs, including a fluorophenyl group and a methoxy-substituted benzoic acid core, are prevalent in a variety of pharmacologically active agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxybenzoic acid scaffold is a known pharmacophore for several target classes.

This technical guide presents a hypothesis-driven framework for identifying and validating the potential therapeutic targets of 4-(3-Fluorophenyl)-3-methoxybenzoic acid. By examining the established biological activities of structurally analogous compounds, we can formulate a rational basis for targeted screening and experimental validation. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies for a comprehensive investigation.

Hypothesized Therapeutic Targets: A Data-Driven Approach

An analysis of scientific literature on compounds structurally related to 4-(3-Fluorophenyl)-3-methoxybenzoic acid suggests several potential therapeutic avenues. These hypotheses are based on the recurring appearance of the fluorophenyl and methoxybenzoic acid moieties in molecules with known biological activities.

Table 1: Hypothesized Therapeutic Targets and Rationale

| Therapeutic Area | Potential Target(s) | Rationale based on Structural Analogs |

| Inflammation & Pain | Cyclooxygenases (COX-1 & COX-2) | The benzoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][2][3] |

| Oncology | Epidermal Growth Factor Receptor (EGFR) | Substituted phenyl and quinazoline derivatives are known to inhibit EGFR, a key target in cancer therapy.[4][5][6][7] |

| Aurora Kinase B (AURKB) | The 3-fluorophenyl group is present in known inhibitors of AURKB, a protein involved in cell cycle regulation and a target in oncology.[8][9][10][11] | |

| Estrogen Receptor α (ERα) | Benzoic acid derivatives have been identified as selective estrogen receptor degraders (SERDs) for the treatment of ERα-positive breast cancer.[12][13][14] | |

| Neurotransmission | High-Affinity Choline Transporter (CHT) | The methoxybenzoic acid scaffold has been utilized in the development of potent and selective inhibitors of CHT.[15][16][17][18] |

| Respiratory Diseases | Leukotriene D4 (LTD4) Receptor | Benzoic acid derivatives have been investigated as antagonists of the LTD4 receptor, a key mediator in the pathophysiology of asthma.[19][20][21][22] |

Target Identification and Validation Strategy

A systematic and multi-faceted approach is essential to validate these hypothesized targets. This guide proposes a two-stage strategy:

-

In Silico Target Identification: Computational methods, primarily molecular docking, will be employed to predict the binding affinity and interaction patterns of 4-(3-Fluorophenyl)-3-methoxybenzoic acid with the crystal structures of the hypothesized protein targets. This initial screening will help prioritize targets for experimental validation.

-

In Vitro Experimental Validation: Biochemical and cell-based assays will be used to experimentally determine the inhibitory or modulatory activity of the compound against the prioritized targets. These assays will provide empirical evidence of target engagement and functional effects.

In Silico Target Identification Workflow

Molecular docking serves as a powerful and cost-effective initial step to assess the likelihood of a small molecule binding to a protein target. The workflow described below outlines a systematic approach to this process.

Caption: In Silico Target Identification Workflow.

Step-by-Step In Silico Protocol

-

Ligand Preparation:

-

Generate the 3D structure of 4-(3-Fluorophenyl)-3-methoxybenzoic acid using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

Protein Target Selection and Preparation:

-

Identify suitable crystal structures of the hypothesized targets from the Protein Data Bank (PDB). Prioritize structures with high resolution and, if available, co-crystallized with a ligand.

-

Prepare the protein structures by removing water molecules, ions, and any co-crystallized ligands. Add polar hydrogens and assign partial charges using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).

-

Table 2: Suggested PDB IDs for Initial Docking Studies

| Target | PDB ID | Organism | Resolution (Å) |

| COX-1 | 1EQG | Ovis aries | 2.80 |

| COX-2 | 5KIR | Mus musculus | 2.40 |

| EGFR (kinase domain) | 2J6M | Homo sapiens | 2.80 |

| AURKB (kinase domain) | 2BFX | Homo sapiens | 2.15 |

| ERα (ligand-binding domain) | 3ERT | Homo sapiens | 1.90 |

| CHT | 6L3D | Homo sapiens | 3.20 |

| LTD4 Receptor (CysLT1) | 4Z34 | Homo sapiens | 2.50 |

-

Molecular Docking:

-

Define the binding site on the protein, typically the active site or a known allosteric site.

-

Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.

-

-

Analysis and Prioritization:

-

Analyze the docking results, focusing on the predicted binding affinity (e.g., docking score in kcal/mol) and the binding pose.

-

Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Prioritize targets that show favorable binding energies and plausible interaction patterns for subsequent in vitro validation.

-

In Vitro Experimental Validation Workflow

Following the in silico screening, in vitro assays are crucial for confirming the predicted biological activity and determining the potency of 4-(3-Fluorophenyl)-3-methoxybenzoic acid against the prioritized targets.

Caption: General In Vitro Validation Workflow.

Detailed In Vitro Experimental Protocols

1. COX-1/COX-2 Inhibition Assay (Enzymatic)

-

Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is colorimetrically monitored by observing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

-

Add varying concentrations of 4-(3-Fluorophenyl)-3-methoxybenzoic acid or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid followed immediately by the colorimetric substrate (TMPD).

-

Measure the absorbance at 590 nm every minute for 5 minutes.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

-

-

Causality: A decrease in the rate of TMPD oxidation indicates inhibition of the COX enzyme's peroxidase activity, suggesting potential anti-inflammatory properties.

2. EGFR Kinase Activity Assay (Biochemical)

-

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate peptide by the EGFR kinase domain.

-

Protocol:

-

Add recombinant human EGFR kinase, a biotinylated substrate peptide, and varying concentrations of 4-(3-Fluorophenyl)-3-methoxybenzoic acid (or a reference inhibitor like gefitinib) to a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the phosphorylated substrate by adding a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).

-

Read the TR-FRET signal (emission at 665 nm and 620 nm after excitation at 340 nm).

-

Calculate the ratio of the two emission signals and determine the IC50 value.

-

-

Causality: A decrease in the FRET signal indicates inhibition of EGFR kinase activity, suggesting potential anti-cancer effects.[4][5][7]

3. AURKB Kinase Activity Assay (Biochemical)

-

Principle: Similar to the EGFR assay, this TR-FRET assay measures the phosphorylation of a specific substrate by AURKB.

-

Protocol:

-

The protocol is analogous to the EGFR kinase assay, but with recombinant human AURKB enzyme and its specific substrate peptide. A known AURKB inhibitor like AZD1152 should be used as a positive control.

-

-

Causality: Inhibition of AURKB kinase activity, indicated by a reduced FRET signal, points to a potential role in disrupting cell division in cancer cells.[8][9][10]

4. ERα Competitive Binding Assay (Radioligand)

-

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the ERα ligand-binding domain.

-

Protocol:

-

Incubate recombinant human ERα with a fixed concentration of [3H]-estradiol and varying concentrations of 4-(3-Fluorophenyl)-3-methoxybenzoic acid or a reference antagonist (e.g., fulvestrant).

-

After reaching equilibrium, separate the bound and free radioligand using a filter plate.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percent displacement of the radioligand and determine the IC50 value.

-

-

Causality: Displacement of the radioligand indicates that the test compound binds to the ERα ligand-binding domain, suggesting potential as an endocrine therapy for ERα-positive cancers.[12][13]

5. Choline Uptake Assay (Cell-Based)

-

Principle: This assay measures the uptake of radiolabeled choline ([3H]-choline) into cells expressing the high-affinity choline transporter (CHT).

-

Protocol:

-

Plate HEK293 cells stably expressing human CHT in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of 4-(3-Fluorophenyl)-3-methoxybenzoic acid or a reference inhibitor (e.g., hemicholinium-3) for 15 minutes.

-

Add [3H]-choline to the wells and incubate for 10 minutes to allow for uptake.

-

Wash the cells rapidly with ice-cold buffer to remove extracellular [3H]-choline.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value for the inhibition of choline uptake.

-

-

Causality: A reduction in [3H]-choline uptake signifies inhibition of CHT, which could have implications for modulating cholinergic neurotransmission.[15][16][18]

6. LTD4 Receptor Binding Assay (Radioligand)

-

Principle: This assay measures the ability of the test compound to displace a radiolabeled antagonist (e.g., [3H]-montelukast) from the LTD4 receptor (CysLT1) in cell membrane preparations.

-

Protocol:

-

Prepare membrane fractions from cells overexpressing the human CysLT1 receptor.

-

Incubate the membranes with [3H]-montelukast and varying concentrations of 4-(3-Fluorophenyl)-3-methoxybenzoic acid or a reference antagonist (e.g., montelukast).

-

Separate bound and free radioligand by filtration and measure the bound radioactivity.

-

Calculate the percent displacement and determine the IC50 value.

-

-

Causality: Inhibition of radioligand binding indicates that the compound is an antagonist at the CysLT1 receptor, suggesting its potential use in treating asthma and other inflammatory conditions mediated by leukotrienes.[20][21]

Data Interpretation and Path Forward

The integration of in silico and in vitro data will provide a comprehensive profile of the biological activity of 4-(3-Fluorophenyl)-3-methoxybenzoic acid. A potent activity (e.g., IC50 < 1 µM) in a primary biochemical assay, coupled with a favorable docking score and plausible binding interactions, would strongly support a particular target.

Confirmation of activity in a relevant cell-based assay is a critical next step to ensure that the compound can engage its target in a more physiological context. Subsequent selectivity profiling against related targets (e.g., other kinases or GPCRs) is essential to assess the compound's specificity and potential for off-target effects.

Should a promising and selective target be identified, further studies would be warranted, including mechanism of action studies, in vitro ADME (absorption, distribution, metabolism, and excretion) profiling, and ultimately, in vivo efficacy studies in relevant animal models of disease.

Conclusion

This technical guide provides a robust, hypothesis-driven framework for elucidating the therapeutic potential of 4-(3-Fluorophenyl)-3-methoxybenzoic acid. By leveraging the known pharmacology of structurally related molecules, we have identified a set of plausible therapeutic targets spanning inflammation, oncology, neuroscience, and respiratory diseases. The detailed in silico and in vitro methodologies presented herein offer a clear and scientifically rigorous path for researchers to follow. The successful identification and validation of a primary target for this compound could pave the way for the development of a novel therapeutic agent.

References

-

Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. (n.d.). PMC. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (2025). ResearchGate. [Link]

-

Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. (2021). ACS Publications. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]

-

Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. (2021). PubMed. [Link]

-

Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017). PMC. [Link]

-

Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. (2018). Nanotechnology Perceptions. [Link]

-

Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future. (n.d.). Frontiers. [Link]

-

Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells. (2024). PubMed. [Link]

-

Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors. (n.d.). PMC. [Link]

-

Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). [Link]

-

Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. (2023). PubMed. [Link]

-

Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors. (n.d.). OUCI. [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition. (2007). ACS Publications. [Link]

-

4-fluoro-3-methoxybenzoic acid. (n.d.). Stenutz. [Link]

-

Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter. (2015). PubMed. [Link]

-

Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025). [Link]

-

trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor. (n.d.). PubMed. [Link]

-

Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. (2019). MDPI. [Link]

-

Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. (2022). MDPI. [Link]

-

Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. (2022). PubMed. [Link]

-

4-Fluoro-3-methoxybenzoic acid. (n.d.). PubChem. [Link]

-

Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives. (n.d.). PubMed. [Link]

-

Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. (2021). Semantic Scholar. [Link]

-

Leukotriene Receptor Antagonists. (2020). LITFL. [Link]

-

4-[(3-Fluorophenyl)methoxy]benzoic acid - Related Substances. (n.d.). EPA. [Link]

-

4-[(3-Fluorophenyl)methoxy]benzoic acid Properties. (n.d.). EPA. [Link]

-

Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. (2017). Frontiers. [Link]

-

Optimization of the choline transporter (CHT) inhibitor ML352: Development of VU6001221, an improved in vivo tool compound. (2016). PubMed. [Link]

-

Leukotriene-receptor antagonists and related compounds. (1999). CMAJ. [Link]

-

Leukotriene-Receptor Antagonists in the Management of Asthma. (2007). Respiratory Therapy. [Link]

Sources

- 1. Cox Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nano-ntp.com [nano-ntp.com]

- 4. Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 7. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]

- 15. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 17. Optimization of the choline transporter (CHT) inhibitor ML352: Development of VU6001221, an improved in vivo tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CHT1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 19. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. litfl.com [litfl.com]

- 21. cmaj.ca [cmaj.ca]

- 22. respiratory-therapy.com [respiratory-therapy.com]

An In-depth Technical Guide to Investigating the Mechanism of Action of 4-(3-Fluorophenyl)-3-methoxybenzoic Acid

Abstract

4-(3-Fluorophenyl)-3-methoxybenzoic acid is a biphenyl carboxylic acid derivative with potential pharmacological activity, yet its precise mechanism of action remains uncharacterized. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore its biological function. We move beyond theoretical discussions to propose three distinct, evidence-based mechanistic hypotheses grounded in the compound's structural features and the known activities of analogous molecules. For each hypothesis—β3-Adrenergic Receptor (β3-AR) Agonism, Inhibition of the Akt/NF-κB Signaling Pathway, and URAT1 Inhibition—this document details the scientific rationale and provides robust, step-by-step experimental protocols for validation. Complete with data interpretation guidelines, structured tables, and workflow diagrams, this guide serves as a practical roadmap for elucidating the therapeutic potential of this promising compound.

Introduction and Structural Analysis

4-(3-Fluorophenyl)-3-methoxybenzoic acid belongs to the biphenyl class of compounds, a structural motif present in numerous pharmacologically active agents.[1] Its architecture, featuring a carboxylic acid, a methoxy group, and a fluorinated phenyl ring, suggests potential interactions with multiple biological targets. The carboxylic acid moiety provides a key hydrogen bond donor/acceptor and a potential anionic center at physiological pH. The methoxy group can influence conformation and electronic properties, while the fluorophenyl group can modulate binding affinity, metabolic stability, and membrane permeability.

Given the absence of direct literature on its mechanism, a hypothesis-driven approach based on structure-activity relationships (SAR) of similar molecules is the most logical path forward. Biphenyl carboxylic acids are known to engage a variety of targets, from G-protein coupled receptors (GPCRs) to transporters and intracellular signaling enzymes.[1][2][3] This guide will dissect three of the most plausible hypotheses.

Hypothesis I: β3-Adrenergic Receptor (β3-AR) Agonism

Rationale

The most direct rationale for this hypothesis comes from a study identifying a novel class of biphenyl benzoic acid analogues as potent and selective agonists of the human β3-adrenergic receptor.[2] The β3-AR is a GPCR predominantly expressed in adipose tissue and the urinary bladder detrusor muscle. Its activation stimulates adenylyl cyclase, increases intracellular cyclic AMP (cAMP), and activates Protein Kinase A (PKA), leading to downstream effects such as lipolysis and smooth muscle relaxation. The structural similarity of 4-(3-Fluorophenyl)-3-methoxybenzoic acid to these known agonists makes β3-AR a primary candidate target.

Proposed Signaling Pathway

The canonical β3-AR signaling cascade is initiated by agonist binding, leading to cAMP production and PKA activation.

Caption: Hypothesized β3-AR signaling pathway activation.

Experimental Validation Workflow

A tiered approach is recommended, starting with a direct binding or functional assay, followed by cell-based confirmation of downstream signaling.

Caption: Experimental workflow for validating β3-AR agonism.

Detailed Experimental Protocol: In Vitro cAMP Measurement Assay

This protocol uses a competitive immunoassay (e.g., HTRF or LANCE) to quantify cAMP production in cells overexpressing human β3-AR.

Objective: To determine if the compound increases intracellular cAMP levels in a dose-dependent manner.

Materials:

-

HEK293 cells stably expressing human β3-AR (HEK-β3).

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX (a phosphodiesterase inhibitor).

-

Isoproterenol (non-selective β-agonist, positive control).

-

Propranolol (β-antagonist, negative control).

-

4-(3-Fluorophenyl)-3-methoxybenzoic acid (Test Compound).

-

cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2).

-

384-well white assay plates.

Procedure:

-

Cell Preparation: Culture HEK-β3 cells to ~80% confluency. On the day of the assay, harvest cells gently, wash with PBS, and resuspend in Assay Buffer at a concentration of 2,000 cells/5 µL.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the Test Compound in DMSO, starting at 10 mM. Dilute this series into Assay Buffer to achieve the final desired concentrations (e.g., 100 µM to 5 nM). Prepare controls similarly.

-

Assay Plate Setup:

-

Add 5 µL of Assay Buffer to background wells.

-

Add 5 µL of each Test Compound dilution, Isoproterenol (positive control, e.g., 1 µM final), or buffer (vehicle control) to respective wells.

-

-

Cell Addition: Dispense 5 µL of the cell suspension (2,000 cells) into each well except the background wells.

-

Incubation: Cover the plate and incubate for 30 minutes at room temperature.

-

Detection:

-

Add 5 µL of cAMP-d2 conjugate (from kit) to all wells.

-

Add 5 µL of anti-cAMP cryptate (from kit) to all wells.

-

-

Final Incubation: Cover the plate, protect from light, and incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.

Data Interpretation:

-

Positive Result: A dose-dependent increase in cAMP levels for the Test Compound, similar to the Isoproterenol control.

-

Quantitative Data: Calculate the EC50 (half-maximal effective concentration) from the dose-response curve.

-

Tabled Summary:

| Compound | Target | Assay Type | EC50 (nM) | Emax (% of Isoproterenol) |

| Isoproterenol | β-ARs | cAMP HTRF | 15.2 | 100% |

| Test Compound | β3-AR | cAMP HTRF | Value | Value |

| Propranolol | β-ARs | cAMP HTRF | No agonism | 0% |

Hypothesis II: Inhibition of the Akt/NF-κB Signaling Pathway

Rationale

This hypothesis is based on research demonstrating that a structurally related curcumin analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester, targets the Akt/NF-κB cell survival pathway.[4] The Akt/NF-κB axis is a cornerstone of cellular processes including proliferation, inflammation, and apoptosis, and its dysregulation is a hallmark of many diseases, including cancer. Akt (Protein Kinase B) can phosphorylate and activate IKK (IκB kinase), which in turn phosphorylates the NF-κB inhibitor, IκBα. This targets IκBα for degradation, freeing NF-κB to translocate to the nucleus and activate pro-survival and pro-inflammatory gene transcription. The compound's methoxybenzoic acid core makes this pathway a compelling avenue for investigation.

Proposed Signaling Pathway

The compound is hypothesized to inhibit the phosphorylation of Akt, preventing the downstream cascade that leads to NF-κB activation.

Caption: Hypothesized inhibition of the Akt/NF-κB pathway.

Experimental Validation Workflow

This workflow assesses the compound's effect at key nodes of the pathway: Akt phosphorylation, NF-κB nuclear translocation, and target gene expression.

Caption: Hypothesized inhibition of the URAT1 transporter.

Experimental Validation Workflow

The validation starts with a specific cell-based transporter assay and can be followed by in vivo measurements of uric acid levels.

Caption: Workflow for validating URAT1 inhibition.

Detailed Experimental Protocol: Cell-Based Urate Uptake Assay

Objective: To measure the inhibition of radiolabeled uric acid uptake into cells overexpressing the human URAT1 transporter.

Materials:

-

HEK293 cells stably expressing human URAT1 (HEK-hURAT1) and mock-transfected control cells.

-

[14C]-Uric Acid (radiolabeled substrate).

-

Transport Buffer: Hanks’ Balanced Salt Solution (HBSS), pH 7.4.

-

Benzbromarone (positive control inhibitor).

-

Test Compound.

-

Scintillation fluid and counter.

-

24-well plates.

Procedure:

-

Cell Seeding: Seed HEK-hURAT1 and mock cells into 24-well plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of the Test Compound and Benzbromarone in Transport Buffer.

-

Assay Execution:

-

Aspirate culture medium from all wells.

-

Wash cells twice with 500 µL of pre-warmed Transport Buffer.

-

Add 200 µL of Transport Buffer containing the appropriate concentration of Test Compound, control, or vehicle. Incubate for 10 minutes at 37°C.

-

Prepare the uptake solution by adding [14C]-Uric Acid to the Transport Buffer (e.g., to a final concentration of 10 µM).

-

Start the uptake by adding 200 µL of the uptake solution (containing inhibitors) to each well.

-

Incubate for a short, defined period (e.g., 5 minutes) at 37°C.

-

-

Stopping the Assay:

-

Rapidly aspirate the uptake solution.

-

Wash the cells three times with 500 µL of ice-cold Transport Buffer to remove extracellular radiolabel.

-

-

Cell Lysis and Measurement:

-

Add 300 µL of 0.1 M NaOH to each well to lyse the cells.

-

Incubate for 30 minutes at room temperature.

-

Transfer an aliquot of the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Use another aliquot to determine protein concentration for normalization.

-

Data Interpretation:

-

Positive Result: A dose-dependent reduction in [14C]-Uric Acid uptake in HEK-hURAT1 cells compared to mock cells. The effect should be similar to the positive control, Benzbromarone.

-

Quantitative Data: Calculate the IC50 (half-maximal inhibitory concentration) by fitting the data to a four-parameter logistic curve.

-

Tabled Summary:

| Compound | Target | Assay Type | IC50 (µM) |

| Benzbromarone | URAT1 | [14C]-Uric Acid Uptake | 0.25 |

| Test Compound | URAT1 | [14C]-Uric Acid Uptake | Value |

Integrated Discussion and Future Directions

This guide outlines three plausible, experimentally testable hypotheses for the mechanism of action of 4-(3-Fluorophenyl)-3-methoxybenzoic acid. It is conceivable that the compound exhibits polypharmacology, acting on more than one of these targets. Should initial screens yield positive results in multiple pathways, further investigation into relative potency (EC50/IC50 values) will be critical to identify the primary mechanism at therapeutically relevant concentrations.

If none of these hypotheses are confirmed, broader, unbiased screening approaches would be the logical next step. These could include:

-

Phenotypic Screening: Assessing the compound's effect across a wide range of cellular disease models.

-

Target Deconvolution: Using techniques such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) or thermal proteome profiling (TPP) to identify direct binding partners in an unbiased manner.